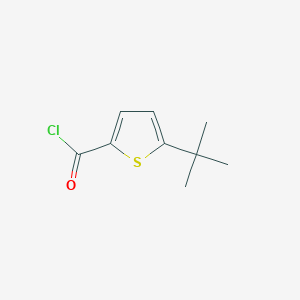![molecular formula C12H14F3N3O2 B3156538 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 832737-40-3](/img/structure/B3156538.png)
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Vue d'ensemble
Description
This compound, also known by its CAS Number 465514-39-0, is a solid substance at ambient temperature . Its IUPAC name is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid . The InChI code for this compound is 1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds can be synthesized using various methods, and their biological activities have been reported over the years .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with a trifluoromethyl group at the 4-position and a methyl group at the 6-position . The piperidine ring is substituted with a carboxylic acid group at the 4-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.23 . It has a boiling point of 140-142 degrees Celsius . The compound is a solid at ambient temperature .Applications De Recherche Scientifique
CNS Acting Drugs Development
Heterocycles, including pyrimidines, are identified as significant functional chemical groups that can serve as lead molecules for the synthesis of compounds with CNS activity. These compounds show effects ranging from depression to euphoria and convulsion, demonstrating the potential of pyrimidine derivatives in developing novel CNS acting drugs (Saganuwan, 2017).
Synthesis of Novel Compounds
Pyranopyrimidine scaffolds, closely related to pyrimidine derivatives, are key precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Recent research focuses on the synthetic pathways and application of hybrid catalysts for the development of these scaffolds, which highlights the importance of pyrimidine derivatives in synthesizing lead molecules for medicinal use (Parmar et al., 2023).
Chemical Interactions and Properties
Studies on organotin(IV) complexes, involving pyrimidine and carboxylic acid derivatives, have shown significant anticarcinogenicity and toxicity. These studies contribute to understanding the molecular interactions and structural requirements for biological activity, thereby aiding in the design of compounds with enhanced therapeutic effects and reduced side effects (Ali et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to exhibit diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It’s worth noting that pyrimidine derivatives, which share a similar structure, have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the diverse pharmacological properties of similar pyrimidine derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .
Propriétés
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-6-9(12(13,14)15)17-11(16-7)18-4-2-8(3-5-18)10(19)20/h6,8H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHULROXXDYNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145599 | |
| Record name | 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-40-3 | |
| Record name | 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)
![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)
![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)




![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
